molecular formula C21H19N5O2S B2550432 N-benzyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852376-63-7

N-benzyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2550432
CAS No.: 852376-63-7
M. Wt: 405.48
InChI Key: SXOQJBABCPNNFL-UHFFFAOYSA-N
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Description

N-benzyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic heterocyclic compound designed for advanced pharmaceutical and biological chemistry research. This molecule integrates a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold known for its diverse interactions with biological targets. The structure is further functionalized with a 4-methoxyphenyl moiety and a thioacetamide side chain, which may enhance binding affinity and modulate electronic properties. Heterocyclic compounds containing nitrogen, such as triazolopyridazines, are of significant interest in medicinal chemistry due to their structural similarity to purine bases, allowing them to interact effectively with enzymes and receptors . Researchers can investigate this compound as a key intermediate or a novel pharmacophore in drug discovery programs. Potential research applications include screening for antiviral activity against viruses such as Coxsackie B4, Bovine Viral Diarrhea Virus (BVDV), or Herpes Simplex Virus-1 (HSV-1), as related indole and triazole derivatives have shown promise in these areas . Additionally, its structural features make it a candidate for probing anti-inflammatory pathways or for evaluating anticancer and antitubercular activities, given the established biological profile of analogous fused heterocyclic systems . The presence of the thioether linkage adjacent to the acetamide group offers a potential site for further chemical modification, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. This compound is provided for Research Use Only and is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

N-benzyl-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-28-17-9-7-16(8-10-17)21-24-23-18-11-12-20(25-26(18)21)29-14-19(27)22-13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOQJBABCPNNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : The initial step often includes the reaction of 4-methoxyphenyl hydrazine with appropriate carbonyl compounds to form the triazole structure.
  • Thioacetic Acid Introduction : The thioacetamide moiety is introduced through nucleophilic substitution reactions.
  • Benzylation : Finally, benzyl groups are introduced via alkylation reactions with benzyl halides.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activities. A study demonstrated that derivatives of [1,2,4]triazoles can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through multiple pathways including:

  • Inhibition of Kinase Activity : Some derivatives have been shown to inhibit kinases involved in cancer progression, such as RET kinase .
  • Cell Cycle Arrest : Compounds lead to cell cycle arrest at the G2/M phase in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that triazole derivatives possess activity against a range of bacterial strains and fungi. For instance:

  • Antibacterial Efficacy : Certain derivatives have demonstrated significant inhibition against Mycobacterium bovis BCG with MIC values as low as 31.25 μg/mL .
  • Antifungal Activity : Similar structures have shown effectiveness against common fungal pathogens.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act by inhibiting key enzymes involved in cell signaling pathways associated with cancer growth.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells leading to apoptosis.
  • Targeting Specific Pathways : Research suggests that it could target pathways like the PI3K/Akt and MAPK signaling cascades crucial for tumor survival and proliferation.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • A clinical trial involving a related compound showed promising results in terms of tumor reduction and patient survival rates when combined with standard chemotherapy regimens .

Data Tables

Biological ActivityMechanismReference
AnticancerKinase inhibition
AntimicrobialBacterial inhibition (MIC 31.25 μg/mL)
AntifungalEffective against fungal pathogens

Scientific Research Applications

Medicinal Chemistry

N-benzyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has been investigated for its potential as an antimalarial agent . Research indicates that it inhibits falcipain-2, an enzyme crucial for the survival of the malaria parasite Plasmodium falciparum. The compound's mechanism involves disrupting the parasite's lifecycle by inhibiting this enzyme.

Anticancer Properties

The compound has also been studied for its anticancer properties . Derivatives of triazolo[4,3-a]pyridine sulfonamides have shown cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve inducing apoptosis in cancer cells through specific signaling pathways. This suggests that compounds with similar structural features could be developed into effective anticancer therapies.

Enzyme Inhibition Studies

This compound has demonstrated potential as an enzyme inhibitor in various biochemical assays. Its ability to selectively inhibit certain enzymes makes it a candidate for drug development targeting diseases associated with enzyme dysfunction.

Antimalarial Activity

Research has shown that this compound exhibits significant antimalarial activity through its inhibition of falcipain-2. In vitro studies demonstrated a dose-dependent response in inhibiting the growth of Plasmodium falciparum.

Cytotoxicity in Cancer Cells

In vitro studies have reported that derivatives of this compound induce apoptosis in various cancer cell lines. The activation of apoptotic pathways was confirmed through assays measuring caspase activity and cell viability.

Chemical Reactions Analysis

Reaction Mechanism

The compound’s synthesis relies on nucleophilic substitution and cyclization mechanisms.

  • Thioacetamide Formation :

    • The thioacetamide group (-S-CO-NHR) is introduced via substitution of a leaving group (e.g., halide) with a thiolate anion .

  • Triazolo-Pyridazine Ring Formation :

    • The triazolo[4,3-b]pyridazine core forms through a Huisgen cycloaddition or stepwise cyclization involving thiosemicarbazides and aldehydes/ketones .

    • Example: Reaction of thiosemicarbazides with arylidene malononitrile yields 1,2,4-triazolidine-3-thiones, which undergo further cyclization .

Chemical Reactivity and Functionalization

The compound participates in reactions influenced by its heterocyclic and thioamide moieties:

  • Nucleophilic Substitution :

    • The sulfur atom in the thioacetamide group acts as a nucleophile, enabling substitution reactions under basic or acidic conditions .

  • Cross-Coupling Reactions :

    • The triazolo-pyridazine ring can undergo metal-catalyzed coupling (e.g., Suzuki or Heck) to introduce aryl or alkyl substituents .

  • Thermolytic Stability :

    • The fused triazolo-pyridazine system exhibits thermal stability due to aromaticity, though heating may lead to degradation of the thioacetamide group.

Biological Activity and Reactivity

The compound’s reactivity is closely tied to its biological properties:

  • Antimicrobial Activity :

    • The thioacetamide group enhances permeability and binding to microbial targets, such as bacterial cell walls or enzymes .

    • Example: Similar triazolo-pyridazine derivatives show MIC values of 0.5–1 μM against S. aureus and E. coli .

  • Anticancer Potential :

    • The triazolo-pyridazine core may interact with kinase targets (e.g., c-Met), inhibiting tumor growth .

    • Example: Triazolo-pyridazine derivatives with quinazolinylpiperidinyl moieties exhibit IC₅₀ values of 0.24 nM against c-Met kinase .

Table 2: Biological Activity Profile

ActivityTargetIC₅₀/MIC RangeReference
AntibacterialS. aureus, E. coli0.5–1 μM
Anticancer (c-Met kinase)c-Met kinase0.24 nM
Anticancer (cell lines)EBC-10.85 nM

Reactivity Modifiers

Environmental factors significantly influence reactivity:

  • pH : Basic conditions favor cyclization and substitution reactions .

  • Temperature : Microwave-assisted synthesis accelerates cyclization while minimizing by-products .

  • Solvents : Polar aprotic solvents (e.g., DMSO, acetonitrile) stabilize intermediates during substitution.

Research Findings

Key insights from diverse sources highlight:

  • Synthesis Optimization :

    • Microwave-mediated methods reduce reaction times and improve yields for triazolo-pyridazine derivatives .

  • Structure-Activity Relationships (SAR) :

    • Electron-withdrawing groups (e.g., fluorine, nitro) on the aromatic ring enhance antimicrobial activity .

  • Mechanistic Studies :

    • X-ray crystallography confirms binding of triazolo-pyridazine derivatives to kinase ATP-binding sites .

Comparison with Similar Compounds

Core Modifications

  • E-4b (): Structure: [1,2,4]Triazolo[4,3-b]pyridazin-6-yl core substituted with 3,5-dimethylpyrazole and benzoylamino groups. Key Differences: Replaces the 4-methoxyphenyl group with a pyrazole ring and lacks the thioacetamide linkage. Melting Point: 253–255°C (ethanol/DMF), indicating high crystallinity compared to the target compound (data unavailable) .
  • Lin28-1632 ():

    • Structure: [1,2,4]Triazolo[4,3-b]pyridazin-6-yl core with 3-methyl and N-methylphenylacetamide substituents.
    • Key Differences: Methyl substitution at position 3 instead of 4-methoxyphenyl; acetamide lacks the benzyl group.
    • Bioactivity: Functions as a Lin28 inhibitor, suggesting the triazolo-pyridazine scaffold’s role in protein binding .

Linkage and Functional Group Variations

  • Compound (Cardiff University):

    • Structure: [1,2,4]Triazolo[4,3-b]pyridazin-6-yl linked to pyridine via sulfonamide.
    • Key Differences: Sulfonamide linkage instead of thioether; pyridine substituent replaces acetamide.
    • Bioactivity: Binds to PEF(S) receptors, highlighting the importance of heteroaromatic substituents for receptor interaction .
  • 2-[[3-(4-Methoxyphenyl)-1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine ():

    • Structure: Oxygen ether linkage (vs. thioether in target compound) with ethanamine substituent.
    • Toxicity: Classified under GHS as acutely toxic and irritant, suggesting sulfur substitution (in the target) may alter safety profiles .

Physicochemical and Pharmacokinetic Insights

Compound Molecular Weight (g/mol) Substituent Key Features Bioactivity/Application
Target Compound ~413* 4-Methoxyphenyl, thioacetamide-N-benzyl Not reported
E-4b - Pyrazole, benzoylamino Structural characterization only
Lin28-1632 ~310* 3-Methyl, phenylacetamide Lin28 inhibition
Compound ~400* Pyridine-sulfonamide PEF(S) receptor binding
Compound 285.30 Ethanamine, oxy linkage Laboratory chemical

*Calculated based on structural formulas.

  • Stability : Thioether linkages (target) are less prone to oxidative degradation than sulfonamides () but may introduce higher reactivity compared to ethers .

Q & A

Q. What experimental approaches validate molecular docking predictions for this compound’s interaction with bromodomains?

  • Methodology : Compare docking scores (e.g., GOLD scores >80 ) with X-ray crystallography of co-crystallized ligand-protein complexes. Validate via fluorescence polarization assays using recombinant BRD4 bromodomains. A >10-fold increase in IC₅₀ over unmodified triazolopyridazines indicates successful optimization .

Q. How do researchers address discrepancies in antioxidant activity measurements across different assay platforms?

  • Methodology : Standardize protocols by using identical radical sources (e.g., DPPH or ABTS) and buffer conditions (pH 7.4). Cross-validate with electron paramagnetic resonance (EPR) spectroscopy for direct radical quenching quantification. Statistical analysis (e.g., Bland-Altman plots ) can identify systematic biases between labs .

Q. What methods are used to correlate in vitro IC₅₀ values with in vivo tumor growth inhibition for oncology applications?

  • Methodology : Establish PDX (patient-derived xenograft) models and administer the compound at 10–50 mg/kg daily. Monitor tumor volume and biomarker expression (e.g., c-Myc via qPCR). Use pharmacodynamic modeling to link plasma concentrations (measured via LC-MS) with target modulation .

Key Considerations for Researchers

  • Synthetic Reproducibility : Ensure anhydrous conditions during thioether bond formation to prevent oxidation.
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm quaternary carbons .
  • Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing prior to in vivo studies.

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